molecular formula C10H9NO4 B13152773 Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate

Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate

Cat. No.: B13152773
M. Wt: 207.18 g/mol
InChI Key: NUAWSNJRHQLZTI-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in the presence of a catalyst such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is usually conducted in water or chloroform . Another method involves the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which results in the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include ethyl (Z)-2-amino-4-oxo-2-pentanoate, 5-methylisoxazole derivatives, and various substituted isoxazoles .

Scientific Research Applications

Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The isoxazole ring is known to interact with various biological targets, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate
  • Ethyl 5-methylisoxazole-3-carboxylate
  • 5-Phenylisoxazole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and ethyl ester at the 3-position make it a versatile intermediate for further chemical transformations .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 5-hydroxy-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-5-6(12)3-4-8(7)15-11-9/h3-5,12H,2H2,1H3

InChI Key

NUAWSNJRHQLZTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=C(C=C2)O

Origin of Product

United States

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